[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid synthesis pathway
[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid
Executive Summary
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow for the modulation of aqueous solubility, lipophilicity, and receptor-binding interactions through substitution at its two nitrogen atoms.[3] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid (CAS No: 705941-42-0), a versatile bifunctional building block for drug discovery and development.[4][5] We will dissect a three-step synthesis, beginning with the selective mono-acylation of piperazine, followed by N-alkylation, and culminating in ester hydrolysis. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for key experimental choices, reflecting field-proven methodologies for researchers, chemists, and drug development professionals.
Strategic Approach: Retrosynthetic Analysis
A logical synthesis design begins with deconstructing the target molecule to identify readily available starting materials. The retrosynthetic analysis of [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid reveals a clear and efficient three-step pathway.
The primary disconnection is at the carboxylic acid group, which is a common synthetic endgame achieved through the hydrolysis of a more stable ester precursor (II ). The second disconnection breaks the C-N bond formed during alkylation, leading to the key intermediate 1-(3-Methylbenzoyl)piperazine (III ) and an acetic acid synthon like ethyl bromoacetate. The final disconnection at the amide bond of intermediate III yields the simple, commercially available starting materials: piperazine and 3-methylbenzoyl chloride.
This forward pathway is strategically sound because the initial acylation deactivates the N4 nitrogen by converting it into a less nucleophilic amide. This elegantly solves the common challenge of preventing undesired dialkylation in the subsequent step, ensuring selective N-alkylation at the more basic N1 nitrogen.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: Protocols and Mechanistic Discussion
The proposed synthesis is a sequential three-step process designed for efficiency and control.
Caption: Overall three-step synthetic workflow.
Step 1: Selective Mono-N-acylation of Piperazine
Objective: To synthesize 1-(3-Methylbenzoyl)piperazine (CAS: 100939-91-1).[6]
Causality of Experimental Choice: The primary challenge in acylating piperazine is preventing the formation of the 1,4-diacylated byproduct. To favor mono-acylation, a significant excess of piperazine is used. This ensures that the acylating agent (3-methylbenzoyl chloride) is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one. Dichloromethane (DCM) is an excellent choice of solvent as it is inert to the reactants and readily dissolves the acyl chloride. An organic base like triethylamine (TEA) is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Experimental Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add piperazine (5.0 equivalents) and dichloromethane (DCM, 10 mL per gram of piperazine).
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Add triethylamine (TEA, 1.2 equivalents). Stir the mixture until all solids are dissolved and cool the solution to 0-5 °C.
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In a separate dropping funnel, dissolve 3-methylbenzoyl chloride (1.0 equivalent) in DCM (2 mL per gram).
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Add the 3-methylbenzoyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
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Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material via column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain pure 1-(3-Methylbenzoyl)piperazine as a solid.
Step 2: N-Alkylation of 1-(3-Methylbenzoyl)piperazine
Objective: To synthesize the ester intermediate, Ethyl [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetate.
Causality of Experimental Choice: This step involves a standard nucleophilic substitution (S_N2) reaction. The secondary amine of 1-(3-Methylbenzoyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.[7] A weak inorganic base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the amine, enhancing its nucleophilicity, and to scavenge the HBr byproduct. Acetonitrile (ACN) is an ideal polar aprotic solvent for this type of reaction as it effectively solvates the ions without interfering with the nucleophile. The reaction is heated to increase the rate of substitution.
Experimental Protocol:
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In a round-bottom flask, combine 1-(3-Methylbenzoyl)piperazine (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile (15 mL per gram of piperazine derivative).
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Add ethyl bromoacetate (1.1 equivalents) to the suspension.
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Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
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Maintain the reaction at reflux for 12-16 hours, monitoring for the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Rinse the filter cake with a small amount of acetonitrile.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude ester.
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The crude product can often be used directly in the next step. If required, purification can be achieved by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate).
Step 3: Saponification to Yield the Final Product
Objective: To hydrolyze the ethyl ester to the target carboxylic acid, [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid.
Causality of Experimental Choice: Saponification, or base-catalyzed ester hydrolysis, is a highly effective and irreversible method for converting esters to carboxylic acids.[8] Sodium hydroxide (NaOH) is a common and cost-effective choice of base. A co-solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the aqueous base, facilitating the reaction. Following the complete hydrolysis, the reaction mixture is acidified. This crucial step protonates the carboxylate salt intermediate, causing the final carboxylic acid product to precipitate out of the aqueous solution, providing a simple and efficient method of isolation.
Experimental Protocol:
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Dissolve the crude Ethyl [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetate (1.0 equivalent) in a mixture of THF and water (2:1 ratio, 10 mL per gram of ester).
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Add sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.
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Once the hydrolysis is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 2N hydrochloric acid (HCl). A white precipitate should form.
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Stir the cold suspension for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Dry the product in a vacuum oven at 50 °C to a constant weight to yield [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid.
Data Summary and Characterization
The successful synthesis should be validated at each step through appropriate analytical techniques.
| Step | Product Name | Expected Yield | Purity (Typical) | Analytical Methods |
| 1 | 1-(3-Methylbenzoyl)piperazine | 75-85% | >98% | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| 2 | Ethyl [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetate | 80-90% | >95% | ¹H NMR, MS |
| 3 | [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid | 85-95% | >99% | ¹H NMR, ¹³C NMR, MS, HPLC, Melting Point Analysis |
¹H NMR (Expected for final product, DMSO-d₆): Signals corresponding to the aromatic protons of the 3-methylbenzoyl group, a singlet for the methyl group, broad signals for the piperazine ring protons, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton will appear as a very broad singlet.
Safety and Handling
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3-Methylbenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl bromoacetate: Toxic and a lachrymator. Handle with extreme care in a well-ventilated fume hood.
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Sodium hydroxide & Hydrochloric acid: Corrosive. Avoid contact with skin and eyes.
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All reactions should be performed in a well-ventilated laboratory fume hood.
Conclusion
This guide outlines a logical, efficient, and scalable three-step synthesis for [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid. The strategy relies on fundamental and robust organic reactions, beginning with a selective mono-acylation, followed by N-alkylation and a final saponification. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. The resulting product is a high-purity, versatile chemical intermediate poised for use in the construction of more complex molecules in pharmaceutical and materials science research, serving as a valuable tool for scientists in the field.
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